4-(2-Fluorophenoxy)benzaldehyde
Overview
Description
4-(2-Fluorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies and Pharmacokinetics
Compounds structurally related to 4-(2-Fluorophenoxy)benzaldehyde have been explored for their metabolic profiles and pharmacokinetics in biological systems. For instance, the metabolism and disposition of specific matrix metalloproteinase inhibitors that share a similar phenoxybenzaldehyde core structure have been studied in rats and dogs. These studies aimed to understand the metabolic pathways, including glucuronidation, reduction, and hydrolysis, that such compounds undergo, as well as their distribution and excretion profiles (Dalvie et al., 2008).
Anticonvulsant Activities
Derivatives of phenoxybenzaldehyde, such as 4-(4′-fluorophenoxy)benzaldehyde semicarbazone, have been studied for their anticonvulsant activities. These studies involve detailed examination of the compound's efficacy in various animal models of epilepsy and seizures. Through such research, insights into the potential therapeutic applications of these compounds in the treatment of epilepsy have been gained, along with understanding their mechanisms of action, possibly involving calcium and sodium channels (Dimmock et al., 1999).
Role in Olfactory Receptors
Research on olfactory receptors, specifically in Drosophila, has utilized structurally related benzaldehyde compounds to study behavioral responses. These studies aim to understand how specific olfactory inputs and their processing in the antennal lobe influence behavior. By misexpressing olfactory receptors and observing changes in response to compounds like benzaldehyde, researchers can gain insights into the principles of olfactory processing and its impact on behavior (Störtkuhl et al., 2005).
Exploring Novel Therapeutics
Compounds within the phenoxybenzaldehyde class have been investigated for their potential as novel therapeutic agents. For example, the design, synthesis, and pharmacological evaluation of thiazolidinone derivatives acting as benzodiazepine receptor agonists have been explored. Such studies are crucial for discovering new drugs with anticonvulsant or sedative-hypnotic activities, providing a foundation for further pharmaceutical development (Faizi et al., 2017).
Receptor Agonism for Diabetes Treatment
Investigations into G protein-coupled receptor (GPR40) agonists, which include compounds structurally related to this compound, have been conducted with the aim of treating type 2 diabetes. These studies focus on enhancing insulin secretion through the modulation of free fatty acid-regulated glucose-stimulated insulin secretion, highlighting the potential of these compounds in diabetes management (Sasaki et al., 2011).
Mechanism of Action
Safety and Hazards
“4-(2-Fluorophenoxy)benzaldehyde” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
4-(2-fluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDBXRSXAZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445049 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936343-96-3 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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